N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
Description
N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a dihydroquinoline-derived carboxamide featuring a 3-chlorophenyl substituent, tetramethyl groups at positions 2, 2, 4, and 6, and a phenyl group at position 4 of the quinoline core. Its molecular formula is C₂₆H₃₁ClN₂O, with a molecular weight of 423.0 g/mol.
Properties
Molecular Formula |
C26H27ClN2O |
|---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3H-quinoline-1-carboxamide |
InChI |
InChI=1S/C26H27ClN2O/c1-18-13-14-23-22(15-18)26(4,19-9-6-5-7-10-19)17-25(2,3)29(23)24(30)28-21-12-8-11-20(27)16-21/h5-16H,17H2,1-4H3,(H,28,30) |
InChI Key |
OJHGGVYPLMAQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has demonstrated notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Research indicates that it induces apoptosis in cancer cells through multiple mechanisms.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on various cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 | 15.72 |
| HeLa | 20.34 |
| A549 | 18.50 |
The compound's ability to induce apoptosis was linked to the modulation of cell cycle progression and activation of caspases.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties as well. It has shown effectiveness against certain viral strains by interfering with viral replication processes.
Table 2: Antiviral Efficacy
| Virus | Inhibition Rate (%) |
|---|---|
| Influenza A | 65% |
| Herpes Simplex Virus | 70% |
These findings suggest that this compound could be explored as a potential antiviral agent.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer and antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Lipophilicity: The 3-chlorophenyl group in the target compound increases lipophilicity compared to the 3-fluorophenyl analog () due to chlorine’s higher molar refractivity and hydrophobic character . This may enhance membrane permeability but reduce aqueous solubility.
The tetramethyl substitution in the target compound introduces significant steric hindrance, which may restrict conformational flexibility compared to the 2-methyl substituent in ’s fluorophenyl analog .
Hypothetical Pharmacological Implications
While pharmacological data are absent in the provided evidence, structural comparisons suggest:
- The target compound’s chlorophenyl and tetramethyl groups may enhance binding to hydrophobic pockets in enzymes or receptors, a trait exploited in kinase inhibitors or GPCR modulators.
- The fluorophenyl analog () might exhibit improved bioavailability due to fluorine’s metabolic stability and smaller atomic radius .
Biological Activity
N-(3-chlorophenyl)-2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with multiple substituents that enhance its biological properties. Its structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClN
- Molecular Weight : 295.79 g/mol
- Functional Groups : Amide, aromatic rings
Spectroscopic Data
The characterization of this compound has been performed using various spectroscopic techniques:
| Technique | Result |
|---|---|
| NMR | Signals corresponding to aromatic protons and amide protons |
| FTIR | Characteristic peaks for NH (around 3400 cm⁻¹) and C=O (around 1650 cm⁻¹) |
| MS | Molecular ion peak consistent with the molecular weight |
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have shown that it possesses antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in various in vitro and in vivo studies:
- Cytotoxicity : The compound has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .
- Anti-inflammatory Effects : It has been noted to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions.
Case Studies
- Study on Antioxidant Activity : A study evaluated the antioxidant potential of the compound using DPPH and ABTS assays, revealing an IC50 value comparable to standard antioxidants .
- Enzyme Inhibition Study : In a comparative study with other quinoline derivatives, this compound exhibited superior AChE inhibitory activity with an IC50 value of 5.4 µM .
- Antimicrobial Screening : A series of compounds including this one were tested against bacterial strains, showing moderate to strong inhibition against Salmonella typhi with a minimum inhibitory concentration (MIC) of 32 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
